molecular formula C88H208N30 B120891 4,8,12,17,21,25-Hexaazaoctacosane-1,28-diamine, 4,25-bis(3-aminopropyl)-12,17-(3-(bis(3-(bis(3-aminopropyl)amino)propyl)amino)propyl)-8,21-bis(3-(bis(3-aminopropyl)amino)propyl)- CAS No. 154487-85-1

4,8,12,17,21,25-Hexaazaoctacosane-1,28-diamine, 4,25-bis(3-aminopropyl)-12,17-(3-(bis(3-(bis(3-aminopropyl)amino)propyl)amino)propyl)-8,21-bis(3-(bis(3-aminopropyl)amino)propyl)-

Cat. No.: B120891
CAS No.: 154487-85-1
M. Wt: 1686.8 g/mol
InChI Key: MVMZFIQOIDKSFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine is a complex organic compound with the molecular formula C88H208N30. It is known for its extensive applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its multiple amine groups, which contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of butane-1,4-diamine with multiple equivalents of 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and may require catalysts like Raney nickel to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize yield and purity. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine involves its multiple amine groups, which can interact with various molecular targets. These interactions can lead to the formation of stable complexes, facilitating catalytic processes or enhancing the reactivity of other compounds. The exact pathways and molecular targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(3-aminopropyl)-1,4-butanediamine: A similar compound used as a hydrogenation catalyst and in the production

Properties

CAS No.

154487-85-1

Molecular Formula

C88H208N30

Molecular Weight

1686.8 g/mol

IUPAC Name

N,N,N',N'-tetrakis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]butane-1,4-diamine

InChI

InChI=1S/C88H208N30/c89-31-3-49-107(50-4-32-90)69-23-81-115(82-24-70-108(51-5-33-91)52-6-34-92)77-19-65-105(66-20-78-116(83-25-71-109(53-7-35-93)54-8-36-94)84-26-72-110(55-9-37-95)56-10-38-96)47-1-2-48-106(67-21-79-117(85-27-73-111(57-11-39-97)58-12-40-98)86-28-74-112(59-13-41-99)60-14-42-100)68-22-80-118(87-29-75-113(61-15-43-101)62-16-44-102)88-30-76-114(63-17-45-103)64-18-46-104/h1-104H2

InChI Key

MVMZFIQOIDKSFP-UHFFFAOYSA-N

SMILES

C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN

Canonical SMILES

C(CCN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CN(CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN)CCCN(CCCN(CCCN)CCCN)CCCN(CCCN)CCCN

Pictograms

Corrosive; Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.